Cas no 1554472-58-0 (3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazol-3-one, 5-(aminomethyl)-2,4-dihydro-4-methyl-
- 5-(Aminomethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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- MDL: MFCD24263228
- Inchi: 1S/C4H8N4O/c1-8-3(2-5)6-7-4(8)9/h2,5H2,1H3,(H,7,9)
- InChI Key: ANWXQDLGWBYZCS-UHFFFAOYSA-N
- SMILES: N1=C(CN)N(C)C(=O)N1
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-269629-1g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 1g |
$928.0 | 2023-09-11 | ||
| Enamine | EN300-269629-5g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 5g |
$2692.0 | 2023-09-11 | ||
| Enamine | EN300-269629-10g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 10g |
$3992.0 | 2023-09-11 | ||
| Ambeed | A1085602-1g |
3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95% | 1g |
$541.0 | 2024-04-23 | |
| Enamine | EN300-269629-0.05g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 0.05g |
$756.0 | 2025-03-20 | |
| Enamine | EN300-269629-0.1g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 0.1g |
$792.0 | 2025-03-20 | |
| Enamine | EN300-269629-0.25g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 0.25g |
$828.0 | 2025-03-20 | |
| Enamine | EN300-269629-0.5g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 0.5g |
$864.0 | 2025-03-20 | |
| Enamine | EN300-269629-1.0g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 1.0g |
$900.0 | 2025-03-20 | |
| Enamine | EN300-269629-2.5g |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
1554472-58-0 | 95.0% | 2.5g |
$1763.0 | 2025-03-20 |
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Suppliers
3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Research Brief on 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 1554472-58-0)
The compound 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 1554472-58-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a versatile scaffold in drug discovery. Its triazolone core, combined with the aminomethyl functional group, provides a platform for diverse chemical modifications, enabling the development of novel bioactive molecules. Researchers have explored its utility in targeting enzymes such as carbonic anhydrases and kinases, which are implicated in various diseases, including cancer and metabolic disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, a series of derivatives based on 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one were synthesized and evaluated for their inhibitory activity against carbonic anhydrase IX (CA IX), a well-known biomarker for hypoxic tumors. The results demonstrated that certain derivatives exhibited nanomolar affinity for CA IX, with promising selectivity over other isoforms. This suggests potential applications in targeted cancer therapy, particularly for tumors with hypoxic microenvironments.
Another notable advancement involves the compound's application in antimicrobial research. A 2022 study in Bioorganic Chemistry reported that derivatives of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one displayed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
The synthetic routes to 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have also been optimized in recent years. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis using green chemistry principles, reducing the environmental impact of production. This advancement is critical for facilitating large-scale manufacturing and preclinical studies.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, such as bioavailability and metabolic stability, require further optimization. Ongoing research is focused on structural modifications to enhance these properties while maintaining or improving biological activity.
In conclusion, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one represents a promising scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial therapies. Continued research into its derivatives and mechanisms of action will likely yield valuable insights and potential drug candidates in the coming years.
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